molecular formula C8H6N2S B1662399 4-Phenyl-1,2,3-thiadiazole CAS No. 25445-77-6

4-Phenyl-1,2,3-thiadiazole

Cat. No.: B1662399
CAS No.: 25445-77-6
M. Wt: 162.21 g/mol
InChI Key: AWPNFXRMNNPKDW-UHFFFAOYSA-N
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Description

4-phenyl-1,2,3-Thiadiazole: is a heterocyclic compound with the chemical formula C8H6N2S. It consists of a thiadiazole ring (a five-membered ring containing sulfur and nitrogen atoms) substituted with a phenyl group. The molecular weight of this compound is approximately 162.2 g/mol .

Mechanism of Action

Target of Action

4-Phenyl-1,2,3-thiadiazole has been found to exhibit significant biological activities against various targets. It has shown potential as an anticancer agent, with cytotoxic effects on multiple human cancer cell lines . Additionally, it has demonstrated antibacterial activity against a variety of bacterial strains .

Mode of Action

The mode of action of this compound involves its interaction with these targets, leading to changes in their function. For instance, in the context of its anticancer activity, molecular modeling studies have highlighted the role of the 1,3,4-substituted-thiadiazole moiety in bonding and hydrophobic interaction with key amino acid residues . This interaction can inhibit the activity of the target, thereby exerting its anticancer effects.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be diverse, given its broad range of biological activities. For example, in its role as an anticancer agent, it may affect pathways related to cell proliferation and survival

Pharmacokinetics

The compound’s bioavailability and circulation time could be influenced by factors such as its solubility

Result of Action

The result of this compound’s action can be seen in its biological effects. For instance, it has demonstrated potent anti-cancer activities, with GI50 values indicating significant cytotoxic effects on various cancer cell lines . It has also shown inhibitory effects on various bacterial strains .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s antibacterial and antifungal activities could be affected by factors such as the presence of other substances or the pH of the environment

Biochemical Analysis

Biochemical Properties

4-Phenyl-1,2,3-thiadiazole has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit significant anticancer activities, potentially through interactions with key amino acid residues .

Cellular Effects

The cellular effects of this compound are diverse and depend on the specific cell type. For example, it has been shown to have cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) cells . It is believed to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It is thought to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that this compound prevents neurons from firing in the brain by releasing chloride ions due to the GABAA pathway .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. While specific information on the product’s stability, degradation, and long-term effects on cellular function is limited, it has been reported that certain derivatives of 1,3,4-thiadiazole demonstrated good anti-proliferative effects after a 48-hour incubation .

Metabolic Pathways

It is known that 1,3,4-thiadiazole derivatives can potentially interact with DNA and RNA, disrupting processes related to DNA replication .

Transport and Distribution

This compound is believed to cross cellular membranes easily due to its liposolubility and the mesoionic nature of 1,3,4-thiadiazoles . This allows it to interact with biological targets with distinct affinities .

Subcellular Localization

Given its ability to cross cellular membranes , it is likely that it can be found in various compartments or organelles within the cell.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of 4-phenyl-1,2,3-Thiadiazole. One common method involves cyclization of an appropriate hydrazine derivative with a phenyl isothiocyanate. The reaction proceeds through the formation of an intermediate thiosemicarbazide, followed by cyclization to yield the desired thiadiazole ring .

Industrial Production Methods:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound using the synthetic routes mentioned above.

Chemical Reactions Analysis

Reactivity:: 4-phenyl-1,2,3-Thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions::

Major Products:: The major products depend on the specific reaction conditions. Oxidation may yield sulfoxides or sulfones, while reduction leads to dihydro derivatives. Substitution reactions result in phenyl-substituted thiadiazoles.

Scientific Research Applications

4-phenyl-1,2,3-Thiadiazole finds applications in:

Properties

IUPAC Name

4-phenylthiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S/c1-2-4-7(5-3-1)8-6-11-10-9-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPNFXRMNNPKDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50296830
Record name 4-Phenyl-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25445-77-6
Record name 25445-77-6
Source DTP/NCI
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Record name 4-Phenyl-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Phenyl-1,2,3-thiadiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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